![molecular formula C11H13NO3 B1337567 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 58271-38-8](/img/structure/B1337567.png)
3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid
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Description
3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid, also known as DMPAP, is a versatile organic compound that has been used for various applications in scientific research. It is a derivative of propionic acid and has a unique structure that allows it to react with other compounds. DMPAP has been studied extensively in the laboratory and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of New Compounds
Researchers have investigated the synthesis and applications of 3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid derivatives in creating new chemical entities. For instance, Kobayashi et al. (2008) demonstrated the efficient reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, yielding (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives under catalytic conditions. This study highlights the acid's role in synthesizing isobenzofuran derivatives, showcasing its versatility in organic synthesis (Kobayashi et al., 2008).
Anticancer Activity
Another significant application is in the synthesis of derivatives aimed at exhibiting anticancer activity. Rayes et al. (2019) synthesized a series of compounds based on the structural modification of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating potential histone deacetylase inhibitory actions. This research underscores the potential of derivatives for targeted anticancer therapy, emphasizing the structural versatility of this compound in medicinal chemistry applications (Rayes et al., 2019).
Photoluminescence and Electrochemical Studies
Moreover, studies on the electrochemical behavior of related compounds have shed light on their potential in developing new photoluminescent materials. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, revealing the formation of novel π-conjugated oligoaminothiophenes with photoluminescent properties. This research indicates the broader applicability of structurally similar compounds in creating materials with unique electronic and optical properties (Ekinci et al., 2000).
properties
IUPAC Name |
3-(2,4-dimethylanilino)-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(8(2)5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQKKGPZNKXKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483316 |
Source
|
Record name | 3-(2,4-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58271-38-8 |
Source
|
Record name | 3-(2,4-Dimethylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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